molecular formula C16H15N3OS B2472899 (3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(thiophen-3-yl)methanone CAS No. 1396801-40-3

(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(thiophen-3-yl)methanone

Cat. No. B2472899
CAS RN: 1396801-40-3
M. Wt: 297.38
InChI Key: FISDHROHIWYKFQ-UHFFFAOYSA-N
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Description

The compound contains several interesting substructures, including a 1H-benzo[d]imidazole ring, an azetidine ring, and a thiophene ring . The 1H-benzo[d]imidazole ring is a type of heterocycle that is found in many biologically active compounds . The azetidine ring is a four-membered ring containing nitrogen, and the thiophene ring is a five-membered ring containing sulfur.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1H-benzo[d]imidazole ring is aromatic and planar, while the azetidine and thiophene rings may introduce some three-dimensionality into the structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The 1H-benzo[d]imidazole ring could potentially undergo electrophilic substitution reactions, while the azetidine ring could potentially undergo ring-opening reactions .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could also be interesting to investigate its biological activity, given the presence of the 1H-benzo[d]imidazole ring .

properties

IUPAC Name

[3-(6-methyl-1H-benzimidazol-2-yl)azetidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-10-2-3-13-14(6-10)18-15(17-13)12-7-19(8-12)16(20)11-4-5-21-9-11/h2-6,9,12H,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISDHROHIWYKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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